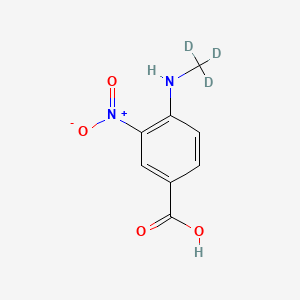
2-Methyl Methcathinone-d3 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl Methcathinone-d3 Hydrochloride is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of methcathinone, a psychoactive stimulant belonging to the cathinone class. The compound is often used as a reference material in analytical studies due to its high accuracy and reliability .
Vorbereitungsmethoden
The synthesis of 2-Methyl Methcathinone-d3 Hydrochloride involves several steps. One common method starts with the addition of ethylmagnesium bromide to 3-methylbenzaldehyde to form 1-(3-methylphenyl)-1-propanol. This intermediate is then oxidized using pyridinium chlorochromate on silica gel to yield the corresponding ketone. The final step involves bromination with hydrobromic acid to produce the desired compound . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Analyse Chemischer Reaktionen
2-Methyl Methcathinone-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like pyridinium chlorochromate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Methyl Methcathinone-d3 Hydrochloride is widely used in scientific research, particularly in the fields of:
Chemistry: As a reference material in analytical chemistry for the calibration of instruments and validation of methods.
Biology: In studies investigating the metabolic pathways and biological effects of cathinone derivatives.
Medicine: Researching the pharmacokinetics and pharmacodynamics of psychoactive substances.
Industry: Used in the development of new analytical techniques and quality control processes
Wirkmechanismus
The mechanism of action of 2-Methyl Methcathinone-d3 Hydrochloride involves its interaction with monoamine transporters in the brain. It inhibits the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to increased extracellular concentrations of these neurotransmitters. This results in enhanced cell-to-cell signaling and stimulant effects. The compound primarily targets the dopamine transporter, norepinephrine transporter, and serotonin transporter pathways .
Vergleich Mit ähnlichen Verbindungen
2-Methyl Methcathinone-d3 Hydrochloride is similar to other substituted cathinones such as:
3-Methylmethcathinone: Known for its potent inhibition of norepinephrine and dopamine transporters.
4-Methylmethcathinone (Mephedrone): Exhibits strong stimulant properties and is widely studied for its psychoactive effects.
Methcathinone: A closely related compound with similar stimulant effects but differing in the β-keto substituent.
The uniqueness of this compound lies in its stable isotope labeling, which makes it highly valuable for precise analytical studies and research applications .
Eigenschaften
CAS-Nummer |
1330277-26-3 |
|---|---|
Molekularformel |
C11H16ClNO |
Molekulargewicht |
216.72 g/mol |
IUPAC-Name |
1-(2-methylphenyl)-2-(trideuteriomethylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-8-6-4-5-7-10(8)11(13)9(2)12-3;/h4-7,9,12H,1-3H3;1H/i3D3; |
InChI-Schlüssel |
BNZJHCPXDZXUMH-FJCVKDQNSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])NC(C)C(=O)C1=CC=CC=C1C.Cl |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)C(C)NC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



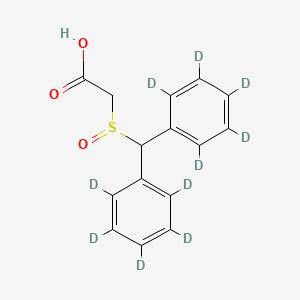
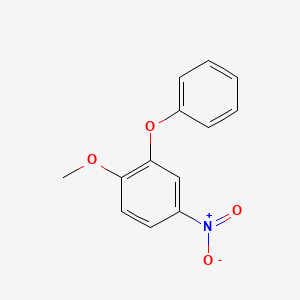

![1H-Pyrazolo[4,3-c]pyridine, 4,5,6,7-tetrahydro-1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-](/img/structure/B13441215.png)

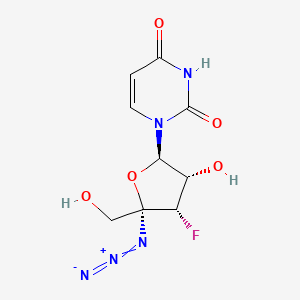
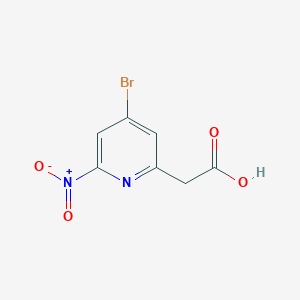

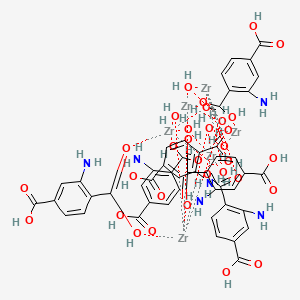

![4-(1,1-dimethylethyl)-N-[6-(ethenyloxy)-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]-Benzenesulfonamide](/img/structure/B13441252.png)
